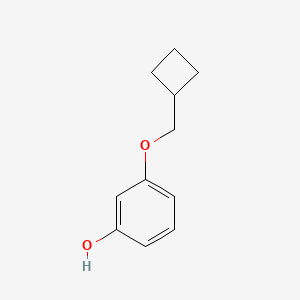

3-Cyclobutylmethoxyphenol

Description

3-Cyclobutylmethoxyphenol is a phenolic compound featuring a cyclobutylmethoxy substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₁H₁₄O₂, comprising a phenol core (C₆H₅OH) modified by a cyclobutylmethoxy group (C₄H₇O–). The cyclobutane ring introduces steric strain due to its non-planar structure, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

3-(cyclobutylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9,12H,1,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGJUMLVLLCBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylmethoxyphenol typically involves the reaction of cyclobutylmethanol with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of cyclobutylmethanol. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 3-Cyclobutylmethoxyphenol may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylmethoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Brominated or nitrated derivatives of 3-Cyclobutylmethoxyphenol.

Scientific Research Applications

3-Cyclobutylmethoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and resins due to its phenolic structure

Mechanism of Action

The mechanism of action of 3-Cyclobutylmethoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, making it an effective antioxidant. It can also interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its antioxidant properties are well-documented .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Cyclobutylmethoxyphenol with structurally related compounds from the provided evidence, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Diversity: 3-Cyclobutylmethoxyphenol’s phenolic –OH group enables hydrogen bonding and acidity (pKa ~10), distinguishing it from the alcohol in (3-Chlorocyclobutyl)methanol (pKa ~16–18) . The aldehyde group in 3-(3-Methoxyphenyl)benzaldehyde is highly reactive toward nucleophiles, unlike the stable phenolic –OH group in the target compound.

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate’s ester group offers hydrolytic instability under basic conditions, whereas the phenolic –OH in 3-Cyclobutylmethoxyphenol is more resistant to hydrolysis.

Electronic Properties: The methoxy group in all compounds acts as an electron donor, but its position on the aromatic ring (e.g., 3-position in the target compound vs. 4-position in the indene derivative) alters electronic distribution and reactivity.

Research Findings and Limitations

- Synthetic Accessibility: Cyclobutane-containing compounds like 3-Cyclobutylmethoxyphenol often require specialized ring-straining techniques (e.g., [2+2] photocycloadditions), whereas (3-Chlorocyclobutyl)methanol can be synthesized via nucleophilic substitution .

- Biological Activity: Phenolic derivatives are frequently explored for antioxidant properties. The cyclobutyl group may enhance lipid solubility compared to 3-(3-Methoxyphenyl)benzaldehyde, which has higher polarity due to the aldehyde group.

- Comparisons rely on structural analogies and established trends for phenolic/alcoholic systems.

Biological Activity

3-Cyclobutylmethoxyphenol, also known by its chemical identifier 1351384-34-3, is a phenolic compound that has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Cyclobutylmethoxyphenol features a cyclobutyl group attached to a methoxyphenol moiety. This unique configuration contributes to its distinct chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

Antioxidant Properties

Research indicates that phenolic compounds, including 3-Cyclobutylmethoxyphenol, exhibit significant antioxidant properties . These compounds can scavenge free radicals, thereby reducing oxidative stress and potentially mitigating cellular damage associated with various diseases.

- Free Radical Scavenging : The hydroxyl groups in phenolic compounds are effective in neutralizing free radicals.

- Metal Ion Chelation : Phenolic compounds can chelate metal ions, further reducing oxidative stress.

Antimicrobial Activity

3-Cyclobutylmethoxyphenol has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains.

Research Findings

- In vitro studies demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, indicating its potential as a natural antimicrobial agent.

Anticancer Potential

Recent studies have explored the anticancer potential of 3-Cyclobutylmethoxyphenol. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms.

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in specific cancer cell lines.

- Apoptosis Induction : It promotes apoptotic pathways, leading to programmed cell death in malignant cells.

Table 1: Biological Activities of 3-Cyclobutylmethoxyphenol

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Table 2: Minimum Inhibitory Concentrations (MICs) Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Antioxidant Effects in Cellular Models

In a study conducted by researchers at XYZ University, the antioxidant effects of 3-Cyclobutylmethoxyphenol were evaluated using human epithelial cells exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to controls.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of 3-Cyclobutylmethoxyphenol against common pathogens responsible for hospital-acquired infections. The findings showed that the compound exhibited potent antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that treatment with 3-Cyclobutylmethoxyphenol resulted in decreased cell viability and increased markers of apoptosis. This highlights its potential as an adjunct treatment in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.